![molecular formula C21H17ClN4O4S B327698 (6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B327698.png)
(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be achieved through a multi-component reaction. One efficient method involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free microwave irradiation . This method is advantageous due to its green chemistry approach, rapid synthesis, and high yield.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multi-component reactions with appropriate catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green solvents can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[4,5]thiazolo[3,2-a]pyrimidines: Another class of compounds with similar properties and applications
Uniqueness
(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific substituents, which confer distinct biological activities and potential applications. Its trimethoxybenzylidene group, in particular, contributes to its unique properties and effectiveness in various applications.
Properties
Molecular Formula |
C21H17ClN4O4S |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
(6Z)-2-(2-chlorophenyl)-5-imino-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H17ClN4O4S/c1-28-15-9-11(10-16(29-2)17(15)30-3)8-13-18(23)26-21(24-19(13)27)31-20(25-26)12-6-4-5-7-14(12)22/h4-10,23H,1-3H3/b13-8-,23-18? |
InChI Key |
GNDYOEDEPJJPBG-SRMUTFMASA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4Cl |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.